molecular formula C13H19NO3S2 B5146146 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine

4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine

Cat. No. B5146146
M. Wt: 301.4 g/mol
InChI Key: MCKBZWPMSBUTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine, also known as PMSF, is a popular serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is a thiol-reactive compound that is commonly used to inhibit proteases during protein purification and analysis.

Mechanism of Action

4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine inhibits serine proteases by irreversibly modifying the active site of the enzyme. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine reacts with the serine residue in the active site of the enzyme, forming a covalent bond and inhibiting the enzyme's activity. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is a thiol-reactive compound, and it can also react with other thiol-containing molecules in the sample, such as cysteine residues in proteins.
Biochemical and Physiological Effects:
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has no known biochemical or physiological effects in vivo. It is a synthetic compound that is not found in nature. However, in vitro, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can inhibit a wide range of serine proteases, which can have a significant impact on protein purification, enzyme assays, and cell culture experiments.

Advantages and Limitations for Lab Experiments

4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has several advantages as a protease inhibitor. It is a potent inhibitor of serine proteases and can be used at low concentrations. It is also stable in aqueous solutions and can be easily dissolved in common solvents such as ethanol and DMSO. However, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has some limitations. It is a thiol-reactive compound that can react with other thiol-containing molecules in the sample, leading to nonspecific inhibition. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is also not effective against other types of proteases, such as metalloproteases and cysteine proteases.

Future Directions

There are several future directions for research on 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine. One area of research is to develop more specific protease inhibitors that can selectively inhibit individual proteases without affecting other enzymes in the sample. Another area of research is to develop new methods for protein purification that do not require the use of protease inhibitors. Finally, there is a need for more research on the biochemical and physiological effects of 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine in vivo, as well as its potential toxicity and environmental impact.

Synthesis Methods

4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can be synthesized through a simple reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and thiomorpholine in the presence of a base such as sodium hydroxide. The reaction yields 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine as a white crystalline solid with a melting point of 89-91°C.

Scientific Research Applications

4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is widely used in scientific research as a protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is also used in enzyme assays to inhibit proteases that may interfere with the assay. In addition, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is used in cell culture to prevent proteolytic degradation of proteins.

properties

IUPAC Name

4-(2-methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c1-10-8-12(17-3)13(9-11(10)2)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKBZWPMSBUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.